trans-2-Phenylcyclopropyl isocyanate
Overview
Description
trans-2-Phenylcyclopropyl isocyanate: is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . It is known for its unique structure, which includes a cyclopropyl ring and an isocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2-Phenylcyclopropyl isocyanate can be synthesized through various methods. One common approach involves the reaction of trans-2-Phenylcyclopropylamine with phosgene or triphosgene . The reaction typically occurs under controlled conditions to ensure the formation of the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene process. due to the toxicity of phosgene, alternative methods such as non-phosgene routes are being explored. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as reagents .
Chemical Reactions Analysis
Types of Reactions: trans-2-Phenylcyclopropyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Catalysts: Various catalysts can be used to facilitate these reactions, including metal catalysts.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
trans-2-Phenylcyclopropyl isocyanate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of trans-2-Phenylcyclopropyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is the basis for its use in various chemical and biological applications .
Comparison with Similar Compounds
- trans-2-Phenylcyclopropane-1-carboxylic acid
- trans-2-Phenylcyclopropylamine hydrochloride
- Phenethyl isothiocyanate
Uniqueness: trans-2-Phenylcyclopropyl isocyanate is unique due to its combination of a cyclopropyl ring and an isocyanate group. This structure imparts specific reactivity and properties that are distinct from other similar compounds .
Properties
IUPAC Name |
[(1S,2R)-2-isocyanatocyclopropyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUXVJAFBUZREW-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N=C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N=C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188542 | |
Record name | (1)-trans-2-Phenylcyclopropyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35019-96-6, 63009-74-5 | |
Record name | rel-[(1R,2S)-2-Isocyanatocyclopropyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35019-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-trans-2-Phenylcyclopropyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035019966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63009-74-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1)-trans-2-Phenylcyclopropyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-trans-2-phenylcyclopropyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-2-Phenylcyclopropyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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